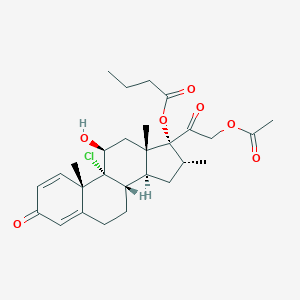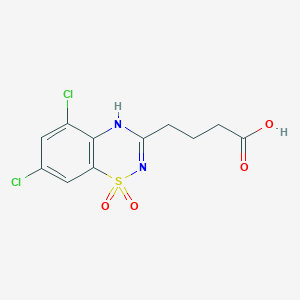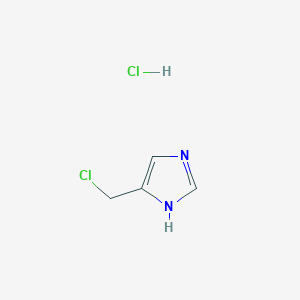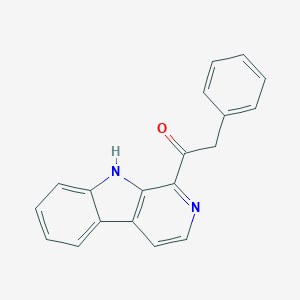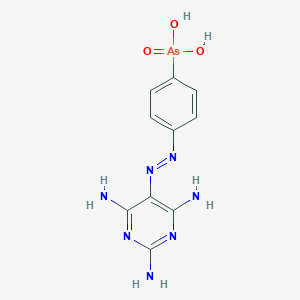
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid, commonly known as AspH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AspH is a water-soluble, red-orange powder that is synthesized through a complex process.
Aplicaciones Científicas De Investigación
AspH has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of AspH is in the development of biosensors. AspH has been shown to have high sensitivity and selectivity towards metal ions, making it an ideal candidate for metal ion detection. Additionally, AspH has been used as a fluorescent probe for the detection of DNA and RNA.
Mecanismo De Acción
The mechanism of action of AspH is not fully understood. However, it is believed that AspH acts as a chelating agent, binding to metal ions through its pyrimidine and arsenic acid groups. This binding results in a change in the optical properties of AspH, making it useful for detection purposes.
Efectos Bioquímicos Y Fisiológicos
AspH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. AspH has been used as a model system to study the binding of metal ions to biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AspH is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for metal ion detection in lab experiments. Additionally, AspH is water-soluble, making it easy to work with in aqueous environments. However, the synthesis process for AspH is complex and requires a high degree of precision. Additionally, AspH has limited solubility in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on AspH. One potential area of research is the development of AspH-based biosensors for the detection of metal ions in environmental samples. Additionally, AspH could be used as a fluorescent probe for the detection of DNA and RNA in biological samples. Finally, further studies are needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Conclusion
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid is a unique compound that has gained significant attention in scientific research. Its potential applications in biosensors and fluorescence detection make it a promising candidate for future research. While the synthesis process for AspH is complex, its high sensitivity and selectivity towards metal ions make it an ideal candidate for metal ion detection in lab experiments. Further research is needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Métodos De Síntesis
AspH is synthesized through a multistep process that involves the reaction of 2,4,6-triaminopyrimidine with p-nitrobenzenediazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with arsenic acid to produce AspH. The synthesis process is complex and requires a high degree of precision to obtain a pure product.
Propiedades
Número CAS |
100311-01-1 |
|---|---|
Nombre del producto |
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid |
Fórmula molecular |
C10H12AsN7O3 |
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
[4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C10H12AsN7O3/c12-8-7(9(13)16-10(14)15-8)18-17-6-3-1-5(2-4-6)11(19,20)21/h1-4H,(H2,19,20,21)(H6,12,13,14,15,16) |
Clave InChI |
VZMBEGLTKQXWEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



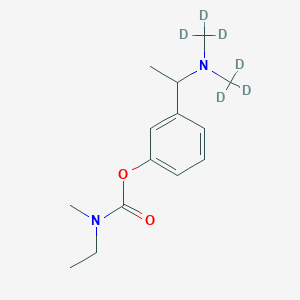
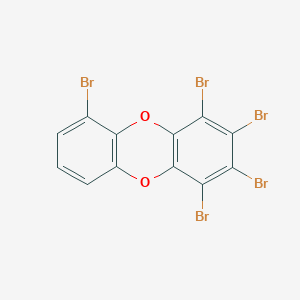

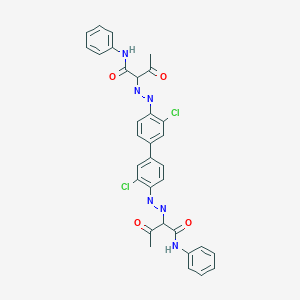
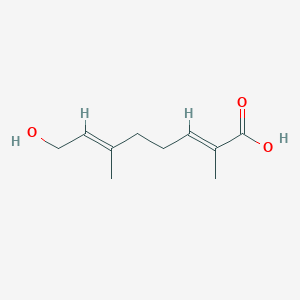

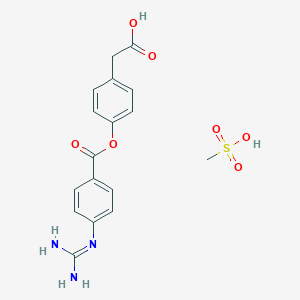
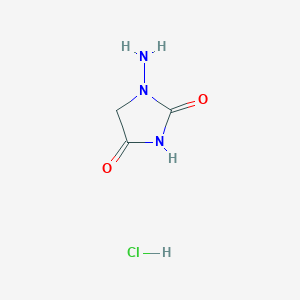
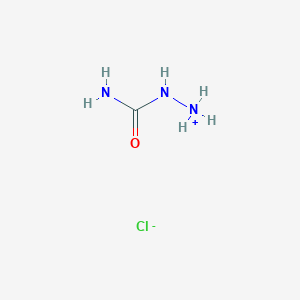
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
